5-Fluoro-2,3-dihydrobenzofuran-3-ol

Overview

Description

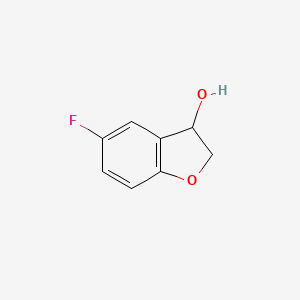

5-Fluoro-2,3-dihydrobenzofuran-3-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 3-position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,3-dihydrobenzofuran-3-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxybenzyl ketones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxyacetophenones. Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve the yield of complex benzofuran ring systems .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,3-dihydrobenzofuran-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atom at the 5-position can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield various halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-2,3-dihydrobenzofuran-3-ol is investigated for its potential therapeutic applications, including:

- Anticancer Activity : Studies have shown that derivatives exhibit significant inhibition of cell growth in various cancer types. For instance, one study found an IC50 value of 12 nM against KARPAS422 cells when combined with other compounds.

- Antimicrobial Properties : The compound's structure allows it to interact with bacterial targets, making it a candidate for developing new antimicrobial agents .

Neuropharmacology

The compound modulates neurotransmitter systems by influencing the release of dopamine and serotonin. This interaction suggests potential applications in treating mood disorders and neurodegenerative diseases .

Biochemical Research

This compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Its ability to influence these enzymes can lead to insights into drug interactions and metabolic pathways .

Anticancer Activity

A notable study highlighted the anticancer properties of 5-Fluoro-2,3-dihydrobenzofuran derivatives. The research indicated that these compounds could significantly inhibit cell growth across various cancer cell lines, providing a foundation for further development in cancer therapeutics.

Neurotransmitter Modulation

Research has suggested that this compound may enhance serotonin signaling pathways, which could be beneficial in treating mood disorders or neurodegenerative diseases. Preliminary data indicate its potential role as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dihydrobenzofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 3-position and the fluorine atom at the 5-position play crucial roles in its biological activity. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the replication of viruses by targeting viral enzymes or interfere with cancer cell growth by modulating signaling pathways .

Comparison with Similar Compounds

5-Fluoro-2,3-dihydrobenzofuran: Lacks the hydroxyl group at the 3-position.

4-Bromo-5-Fluoro-2,3-dihydrobenzofuran-3-ol: Contains a bromine atom at the 4-position in addition to the fluorine and hydroxyl groups.

5-Fluoro-2,3-dihydrobenzofuran-4-ylmethanamine: Features a methanamine group at the 4-position instead of the hydroxyl group.

Uniqueness: 5-Fluoro-2,3-dihydrobenzofuran-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which contribute to its distinct chemical and biological properties.

Biological Activity

5-Fluoro-2,3-dihydrobenzofuran-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group at the 3-position and a fluorine atom at the 5-position of the benzofuran ring. The molecular formula is C₈H₇F O₂. The presence of fluorine enhances lipophilicity, potentially influencing the compound's interactions with biological targets and its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, which may lead to reduced proliferation of cancer cells and other therapeutic effects.

- Cell Signaling Modulation : It may modulate signaling pathways related to apoptosis and cell growth, making it a candidate for cancer therapy.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. In vitro studies show that it inhibits the proliferation of various cancer cell lines, including L1210 mouse leukemia cells, with IC₅₀ values in the nanomolar range . The mechanism appears to involve the intracellular release of active metabolites that disrupt cellular processes essential for tumor growth.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially influencing the release of dopamine and serotonin. This interaction could have implications for treating neurodegenerative diseases.

Case Studies

- Inhibition Studies : A study evaluated the inhibition of L1210 cell proliferation, showing that this compound effectively reduced cell growth with significant potency .

- Mechanistic Insights : Further investigations into its mechanism revealed that the compound's anticancer effects are reversible by thymidine addition, indicating a specific pathway involving nucleotide metabolism .

Comparative Analysis

A comparative analysis of similar compounds reveals unique features of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,3-Dihydrobenzofuran | Lacks fluorine; only contains hydroxy | More hydrophilic; different biological properties |

| 5-Chloro-2,3-dihydrobenzofuran | Contains chlorine instead of fluorine | May exhibit different reactivity patterns |

| Benzofuran | Parent structure without dihydro modification | Less complex; serves as a basic scaffold |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Fluoro-2,3-dihydrobenzofuran-3-ol, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via oxidation of sulfanyl precursors using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K, followed by purification via column chromatography (hexane:ethyl acetate). Reaction optimization includes controlling stoichiometry, temperature, and solvent polarity to maximize yield and minimize side reactions. Post-reaction workup involves washing with sodium bicarbonate to neutralize acidic byproducts . For analogous dihydrobenzofurans, hexafluoropropan-2-ol has been used as a solvent to enhance reaction efficiency at room temperature .

Q. How is the purity of this compound verified in laboratory settings?

- Methodology : Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection (>97% purity criteria) and thin-layer chromatography (TLC) with hexane:ethyl acetate solvent systems (e.g., Rf = 0.51). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (HRMS) confirm structural integrity and rule out impurities. Melting point analysis (e.g., 375–376 K) serves as a secondary purity indicator .

Q. What spectroscopic techniques are critical for characterizing fluorinated benzofuran derivatives?

- Methodology : ¹H NMR identifies fluorine-induced deshielding effects on aromatic protons, while ¹⁹F NMR quantifies electronic environments. Infrared (IR) spectroscopy detects functional groups (e.g., hydroxyl, carbonyl). X-ray crystallography provides definitive structural confirmation, with geometric parameters (bond lengths, angles) validated against density functional theory (DFT) calculations .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when synthesizing fluorinated benzofuran derivatives?

- Methodology : Contradictions in NMR or mass spectra often arise from residual solvents, tautomerism, or polymorphism. Solutions include:

- Repurifying via gradient column chromatography.

- Using deuterated solvents to eliminate interference.

- Conducting variable-temperature NMR to study dynamic equilibria.

- Comparing experimental data with computational simulations (e.g., Gaussian software) .

Q. What are the challenges in resolving hydrogen atom positions in X-ray crystallography of fluorinated benzofuran derivatives?

- Methodology : Hydrogen atoms, especially in methyl or hydroxyl groups, are refined using riding models (C–H = 0.95–0.98 Å) with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq). For disordered regions, constraints (e.g., SHELXL-97’s AFIX command) or alternate conformations are modeled. Fluorine’s high electron density can cause artifacts, requiring careful electron density map analysis .

Q. How do π⋯π interactions and hydrogen bonding influence the crystal packing of fluorinated benzofuran systems?

- Methodology : In crystal lattices, π⋯π stacking between benzofuran and aryl rings (centroid separations: 3.6–3.8 Å) stabilizes the structure. Intermolecular C–H⋯O and C–H⋯π interactions further consolidate packing. Hirshfeld surface analysis quantifies these interactions, while Mercury software visualizes stacking patterns .

Q. What computational approaches predict the electronic effects of fluorine substitution on benzofuran reactivity?

- Methodology : DFT (B3LYP/6-311++G**) calculates frontier molecular orbitals (HOMO/LUMO) to assess fluorine’s electron-withdrawing impact on reaction sites. Natural bond orbital (NBO) analysis evaluates hyperconjugation effects. Molecular electrostatic potential (MEP) maps predict nucleophilic/electrophilic regions for functionalization .

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1-benzofuran-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBZKBUZKDPWJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515173 | |

| Record name | 5-Fluoro-2,3-dihydro-1-benzofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60770-60-7 | |

| Record name | 5-Fluoro-2,3-dihydro-1-benzofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.